molecular formula C15H12FN3O B8387764 2-Methyl-4-[(5-fluoroquinazolin-4-yl)amino]phenol

2-Methyl-4-[(5-fluoroquinazolin-4-yl)amino]phenol

Cat. No. B8387764
M. Wt: 269.27 g/mol
InChI Key: WKHDSBGURPANDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07625908B2

Procedure details

4-Chloro-5-fluoroquinazoline (6.76 g) was dissolved in iso-propanol (200 ml) and 4-amino-2-methylphenol (5.00 g) was added. The mixture was heated under reflux for 2 hours, causing a yellow solid to precipitate. The mixture was cooled to ambient temperature and the solid was collected by filtration. The solid was dissolved in a boiling mixture of methanol (500 ml) and water (100 ml) to give a brown solution. With vigorous stirring, the solution was basified with aqueous ammonia (0.880, 10 ml), causing a light brown solid to precipitate. The mixture was concentrated in vacuo to such a volume that all of the methanol had been removed, leaving the product as a suspension in aqueous solution. The suspension was cooled; the solid was collected by filtration, triturated with ethyl acetate and dried over P2O5 in a vacuum oven to give 2-methyl-4-[(5-fluoroquinazolin-4-yl)amino]phenol as a light brown solid (8.18 g, 82%); NMR spectrum (DMSO-d6) 3.30 (s, 3H), 6.78 (d, 1H), 7.28 (m, 2H), 7.38 (dd, 1H), 7.57 (d, 1H), 7.78 (m, 1H), 8.43 (s, 1H), 8.88 (d, 1H), 9.22 (s, 1H); Mass spectrum MH+ 270.
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[F:12])[N:5]=[CH:4][N:3]=1.[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[C:16]([CH3:21])[CH:15]=1.N>C(O)(C)C>[CH3:21][C:16]1[CH:15]=[C:14]([NH:13][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][C:10]=3[F:12])[N:5]=[CH:4][N:3]=2)[CH:19]=[CH:18][C:17]=1[OH:20]

Inputs

Step One
Name
Quantity
6.76 g
Type
reactant
Smiles
ClC1=NC=NC2=CC=CC(=C12)F
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in a boiling mixture of methanol (500 ml) and water (100 ml)
CUSTOM
Type
CUSTOM
Details
to give a brown solution
CUSTOM
Type
CUSTOM
Details
to precipitate
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to such a volume that all of the methanol
CUSTOM
Type
CUSTOM
Details
had been removed
CUSTOM
Type
CUSTOM
Details
leaving the product as a suspension in aqueous solution
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
triturated with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5 in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)NC1=NC=NC2=CC=CC(=C12)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.18 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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